molecular formula C14H10ClNO5 B6394241 5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% CAS No. 1261921-39-4

5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95%

Cat. No. B6394241
CAS RN: 1261921-39-4
M. Wt: 307.68 g/mol
InChI Key: AKABDMBTQWFMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid (5-Cl-6HNA) is an organic compound of the carboxylic acid family. It is a derivative of nicotinic acid and is widely used in the pharmaceutical industry for its various pharmacological properties. 5-Cl-6HNA has been used in the synthesis of several drugs and as a therapeutic agent in the treatment of a variety of diseases.

Scientific Research Applications

5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% has been used in numerous scientific research applications. It is used as a substrate for the synthesis of various drugs, including anti-inflammatory and anti-cancer drugs. It has also been used as a therapeutic agent in the treatment of hypertension, diabetes, and other metabolic disorders. In addition, 5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% has been used in the synthesis of various other compounds, such as barbiturates, anticonvulsants, and anti-depressants.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% is not fully understood. However, it is believed to act as an agonist of the nicotinic acid receptor, which is involved in the regulation of energy metabolism and glucose homeostasis. It is also thought to modulate the release of various hormones, such as insulin, glucagon, and cortisol.
Biochemical and Physiological Effects
5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit platelet aggregation, and reduce the formation of free radicals. It has also been found to reduce lipid levels in the blood and increase glucose uptake in the liver. In addition, 5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% has been found to have an anti-diabetic effect, as well as a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively safe and non-toxic, making it suitable for use in experiments involving human subjects. Furthermore, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, making it difficult to use in solution-based experiments. Additionally, it has a short half-life, which can limit its effectiveness in long-term experiments.

Future Directions

There are several potential future directions for the use of 5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95%. One potential direction is the development of new drugs based on its pharmacological properties. Additionally, further research is needed to better understand its mechanism of action and biochemical and physiological effects. Furthermore, further studies are needed to determine its potential therapeutic effects in the treatment of various diseases. Finally, further research is needed to improve its solubility and half-life for use in laboratory experiments.

Synthesis Methods

5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% is synthesized by a two-step process. The first step involves the reaction of 4-chloro-3-methoxycarbonylphenylhydrazine with nicotinic acid in the presence of an acid catalyst. This reaction produces 5-(4-chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid. The second step involves the conversion of this product to the desired 5-(4-Chloro-3-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% by hydrolysis in the presence of an alkali catalyst.

properties

IUPAC Name

5-(4-chloro-3-methoxycarbonylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-21-14(20)10-4-7(2-3-11(10)15)9-5-8(13(18)19)6-16-12(9)17/h2-6H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKABDMBTQWFMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=CNC2=O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688353
Record name 5-[4-Chloro-3-(methoxycarbonyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261921-39-4
Record name 5-[4-Chloro-3-(methoxycarbonyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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